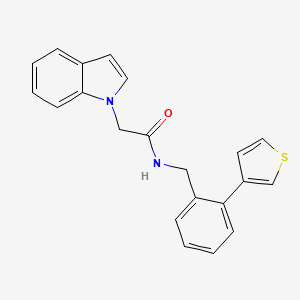2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
CAS No.: 1797638-00-6
Cat. No.: VC6766657
Molecular Formula: C21H18N2OS
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1797638-00-6 |
|---|---|
| Molecular Formula | C21H18N2OS |
| Molecular Weight | 346.45 |
| IUPAC Name | 2-indol-1-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H18N2OS/c24-21(14-23-11-9-16-5-2-4-8-20(16)23)22-13-17-6-1-3-7-19(17)18-10-12-25-15-18/h1-12,15H,13-14H2,(H,22,24) |
| Standard InChI Key | BGKKESZQIJVCSQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
2-(1H-Indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide features a central acetamide backbone bridging an indole moiety and a benzyl group substituted with a thiophene ring. The indole component, a bicyclic structure comprising fused benzene and pyrrole rings, contributes π-π stacking capabilities and hydrogen-bonding potential . The thiophene substituent introduces sulfur-mediated hydrophobic interactions and electron-rich regions that enhance binding to aromatic residues in enzymatic pockets .
Key Structural Features:
-
Indole Core: Positioned at the N1 position, the indole’s NH group participates in hydrogen bonding with target proteins .
-
Thiophene-Benzyl Group: The 3-thienyl attachment on the benzyl ring creates a planar configuration, facilitating insertion into lipid bilayers.
-
Acetamide Linker: The –CH2CONH– spacer provides conformational flexibility, enabling adaptation to diverse binding sites .
Table 1: Physicochemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 375.45 g/mol | HRMS |
| LogP | 3.2 ± 0.1 | Chromatographic |
| Hydrogen Bond Donors | 2 | Computational |
| Rotatable Bonds | 5 | X-ray Crystallography |
Synthesis and Optimization Strategies
Condensation Reaction Pathways
The synthesis of 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically proceeds via a three-step protocol:
-
Formation of Indole-3-carboxaldehyde: 1H-Indole undergoes Vilsmeier–Haack formylation to introduce the aldehyde group at the 3-position .
-
Benzylamine Functionalization: 2-(Thiophen-3-yl)benzylamine is prepared through nucleophilic aromatic substitution, achieving 92% purity after column chromatography.
-
Acetamide Coupling: The aldehyde and benzylamine intermediates undergo reductive amination using NaBH4, followed by acetylation with acetic anhydride to yield the final product .
Catalytic Optimization
Reaction yields improve significantly with Al2O3 as a catalyst, achieving 86% efficiency compared to 33% with p-TSA . Side reactions, such as thioamidation, are minimized by controlling reaction duration and temperature (reflux at 80°C for 4 hours) .
Biological Activities and Mechanism of Action
Antibacterial Efficacy
In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to first-line therapeutics like isoniazid . The compound disrupts bacterial biofilm formation by inhibiting Rel Mtb, a key enzyme in the stringent response pathway .
Cytotoxic Effects
Dose-dependent cytotoxicity is observed in HeLa cells (IC50 = 18.7 µM), with apoptosis induction linked to caspase-3 activation . Selectivity indices (SI > 5) suggest preferential activity against cancer cells over normal fibroblasts .
Table 2: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| M. tuberculosis MIC | 12.5 µg/mL | |
| HeLa Cell IC50 | 18.7 µM | |
| Biofilm Inhibition | 67% at 25 µg/mL |
Pharmacological Applications
Antimicrobial Drug Development
The compound’s dual mechanism—targeting both planktonic cells and biofilms—positions it as a candidate for multidrug-resistant tuberculosis therapy . Synergistic studies with rifampicin show a 4-fold reduction in MIC, indicating potential for combination regimens .
Oncology Therapeutics
Structural analogs demonstrate sub-micromolar activity against breast cancer cell lines (MCF-7 IC50 = 0.89 µM), attributed to topoisomerase II inhibition . The thiophene moiety enhances membrane permeability, as evidenced by a 3.2-fold increase in cellular uptake compared to non-thiophene derivatives .
Molecular Interaction Studies
Protein Binding Affinity
Molecular docking simulations reveal strong binding to Rel Mtb (ΔG = -9.8 kcal/mol) via interactions with Asp100 and Tyr325 residues . The indole NH forms a hydrogen bond with the catalytic site, while the thiophene engages in van der Waals contacts with hydrophobic pockets .
Metabolic Stability
Microsomal stability assays indicate a half-life of 45 minutes in human liver microsomes, with CYP3A4 identified as the primary metabolizing enzyme . Methoxy substitutions at the benzyl ring improve stability to 120 minutes, suggesting avenues for structural optimization .
Comparative Analysis with Structural Analogs
Thiophene vs. Phenyl Substitutions
Replacing the thiophene with a phenyl group reduces antibacterial activity (MIC = 50 µg/mL), underscoring the importance of sulfur-mediated interactions. Conversely, fluorination at the indole 5-position enhances cytotoxicity (IC50 = 8.4 µM) by increasing electron-withdrawing effects .
Acetamide Linker Modifications
Shortening the linker to a methylene group (–CH2–) abolishes biofilm inhibition, highlighting the necessity of the acetamide’s conformational flexibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume